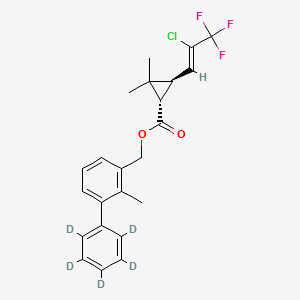
(rac-trans)-Bifenthrin-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-trans-Bifenthrin-d5 is a deuterated form of bifenthrin, a synthetic pyrethroid insecticide. The deuterium labeling in (Rac)-trans-Bifenthrin-d5 is used to study the metabolism and environmental fate of bifenthrin. This compound is particularly valuable in research due to its stability and ability to be distinguished from non-deuterated bifenthrin in analytical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-trans-Bifenthrin-d5 involves the incorporation of deuterium atoms into the bifenthrin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps typically involve:
Preparation of Deuterated Intermediates: Starting with deuterated precursors, such as deuterated benzyl chloride.
Cyclopropanation: Formation of the cyclopropane ring using deuterated reagents.
Esterification: Coupling the deuterated intermediates with appropriate acids to form the final product.
Industrial Production Methods
Industrial production of (Rac)-trans-Bifenthrin-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Deuterated Precursors: Using deuterated solvents and reagents to ensure high deuterium incorporation.
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions, such as temperature and pressure.
Purification: Using techniques like chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(Rac)-trans-Bifenthrin-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophilic or electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more polar metabolites, while reduction can lead to less oxidized forms of the compound.
科学研究应用
(Rac)-trans-Bifenthrin-d5 is used extensively in scientific research, including:
Environmental Studies: Tracking the fate and degradation of bifenthrin in the environment.
Metabolic Studies: Understanding the metabolism of bifenthrin in biological systems.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques.
Toxicology: Investigating the toxicological effects of bifenthrin and its metabolites.
作用机制
The mechanism of action of (Rac)-trans-Bifenthrin-d5 is similar to that of bifenthrin. It acts on the nervous system of insects by binding to voltage-gated sodium channels, causing prolonged depolarization and paralysis. The deuterium labeling does not significantly alter the mechanism but allows for detailed tracking and analysis.
相似化合物的比较
Similar Compounds
Bifenthrin: The non-deuterated form, widely used as an insecticide.
Permethrin: Another synthetic pyrethroid with similar insecticidal properties.
Cypermethrin: A pyrethroid with a similar mode of action but different chemical structure.
Uniqueness
(Rac)-trans-Bifenthrin-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for precise tracking in metabolic and environmental studies, making it a valuable tool for scientists.
属性
分子式 |
C23H22ClF3O2 |
|---|---|
分子量 |
427.9 g/mol |
IUPAC 名称 |
[2-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)phenyl]methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20+/m0/s1/i4D,5D,6D,8D,9D |
InChI 键 |
OMFRMAHOUUJSGP-LGMXPPGVSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC(=C2C)COC(=O)[C@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl)[2H])[2H] |
规范 SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















